molecular formula C22H17BrN2O4S2 B11628789 3-{(5Z)-5-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

3-{(5Z)-5-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

Cat. No.: B11628789
M. Wt: 517.4 g/mol
InChI Key: KFJFJBLJFZZKTB-HNENSFHCSA-N
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Description

3-{(5Z)-5-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid is a complex organic compound that features a combination of indole, thiazolidine, and propanoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(5Z)-5-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the thiazolidine ring and finally the propanoic acid group. Common reagents used in these steps include brominating agents, thionating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The indole and thiazolidine rings can be oxidized under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential as a pharmaceutical agent. The presence of the indole and thiazolidine rings suggests it could interact with various biological targets.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{(5Z)-5-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The indole ring could facilitate binding to protein targets, while the thiazolidine ring might influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-{(5Z)-5-[5-chloro-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
  • 3-{(5Z)-5-[5-fluoro-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

Uniqueness

The uniqueness of 3-{(5Z)-5-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid lies in the specific combination of functional groups and the presence of the bromine atom, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C22H17BrN2O4S2

Molecular Weight

517.4 g/mol

IUPAC Name

3-[(5Z)-5-[5-bromo-1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C22H17BrN2O4S2/c1-12-2-4-13(5-3-12)11-25-16-7-6-14(23)10-15(16)18(20(25)28)19-21(29)24(22(30)31-19)9-8-17(26)27/h2-7,10H,8-9,11H2,1H3,(H,26,27)/b19-18-

InChI Key

KFJFJBLJFZZKTB-HNENSFHCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)/C(=C/4\C(=O)N(C(=S)S4)CCC(=O)O)/C2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=C4C(=O)N(C(=S)S4)CCC(=O)O)C2=O

Origin of Product

United States

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